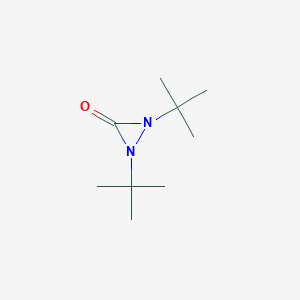
Thioridazine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioridazine N-oxide is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of thioridazine, a drug that has been used to treat schizophrenia and other psychiatric disorders. Thioridazine N-oxide has been found to have unique properties that make it useful in scientific research, particularly in the study of ion channels and other biological processes.
Mecanismo De Acción
Thioridazine N-oxide works by modulating the function of ion channels and other proteins in the cell. This compound has been found to interact with a number of different proteins and molecules, including potassium channels, calcium channels, and G-protein coupled receptors. By modulating the function of these proteins, thioridazine N-oxide can have a variety of effects on cellular function and signaling.
Efectos Bioquímicos Y Fisiológicos
Thioridazine N-oxide has a number of biochemical and physiological effects in the cell. This compound has been found to modulate ion channel function, which can affect cellular signaling and communication. Thioridazine N-oxide has also been found to interact with other proteins and molecules in the cell, which can affect a variety of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thioridazine N-oxide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and can be used in a variety of experimental settings. Thioridazine N-oxide is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of thioridazine N-oxide in lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are a number of potential future directions for research on thioridazine N-oxide. One area of interest is the development of new synthetic methods for this compound, which could make it more accessible for use in scientific research. Another area of interest is the study of thioridazine N-oxide in different experimental settings, including in vivo studies and studies of its effects on different cell types and signaling pathways. Additionally, there is potential for the development of new drugs based on the properties of thioridazine N-oxide, particularly in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
Thioridazine N-oxide can be synthesized through a number of different methods, including oxidation of thioridazine using various reagents. One common method involves the use of hydrogen peroxide and acetic acid to oxidize thioridazine to thioridazine N-oxide. Other methods involve the use of different oxidizing agents, such as potassium permanganate or sodium hypochlorite.
Aplicaciones Científicas De Investigación
Thioridazine N-oxide has been used in a variety of scientific research applications, particularly in the study of ion channels and other biological processes. This compound has been found to have unique properties that make it useful in these studies, including its ability to modulate ion channel function and its ability to interact with other proteins and molecules in the cell.
Propiedades
Número CAS |
103827-30-1 |
|---|---|
Nombre del producto |
Thioridazine N-oxide |
Fórmula molecular |
C21H26N2OS2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
10-[2-(1-methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfanylphenothiazine |
InChI |
InChI=1S/C21H26N2OS2/c1-23(24)14-6-5-7-16(23)12-13-22-18-8-3-4-9-20(18)26-21-11-10-17(25-2)15-19(21)22/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |
Clave InChI |
IDYOECPECKJFRF-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
SMILES canónico |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
Sinónimos |
thioridazine N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















